2-PROPYNYL-TETRA-O-ACETYL-beta-D-

Beschreibung

BenchChem offers high-quality 2-PROPYNYL-TETRA-O-ACETYL-beta-D- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-PROPYNYL-TETRA-O-ACETYL-beta-D- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

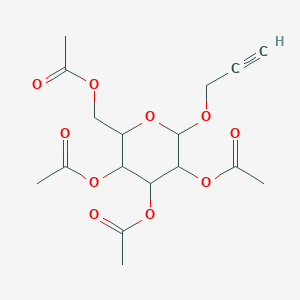

IUPAC Name |

(3,4,5-triacetyloxy-6-prop-2-ynoxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O10/c1-6-7-22-17-16(26-12(5)21)15(25-11(4)20)14(24-10(3)19)13(27-17)8-23-9(2)18/h1,13-17H,7-8H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGFUJKLPCRVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OCC#C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What is 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside used for in research

2-Propynyl-tetra-O-acetyl- β -D-glucopyranoside in Research: A Technical Guide to Bioorthogonal Conjugation and Glycoengineering

Executive Summary

In the rapidly evolving fields of chemical biology and targeted drug delivery, 2-propynyl-tetra-O-acetyl- β -D-glucopyranoside (also known as propargyl 2,3,4,6-tetra-O-acetyl- β -D-glucopyranoside) has emerged as a critical molecular linchpin. By combining a stereochemically pure β -D-glucose core with an anomeric alkyne handle and highly stable acetyl protecting groups, this molecule serves as an ideal building block for bioorthogonal conjugation. This guide provides an in-depth mechanistic analysis of its applications, focusing on Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), targeted drug delivery, and biomaterials engineering.

Mechanistic Grounding: The Chemistry of the Linchpin

The utility of 2-propynyl-tetra-O-acetyl- β -D-glucopyranoside is rooted in its dual-functional design, which solves two major challenges in carbohydrate chemistry: reactivity and solubility.

-

The Propargyl Motif (Bioorthogonal Handle) : The terminal alkyne at the anomeric position acts as a highly specific dipolarophile. Under Cu(I) catalysis, it reacts exclusively with organic azides to form a stable 1,4-disubstituted 1,2,3-triazole linkage. This bioorthogonal nature ensures that the conjugation occurs without cross-reacting with native biological functional groups (e.g., amines, thiols, or carboxylates) [1].

-

Tetra-O-Acetyl Protection (Solubility & Stereocontrol) : Unprotected carbohydrates are highly polar and insoluble in standard organic solvents used during complex drug synthesis. The four O-acetyl groups mask the polar hydroxyls, rendering the molecule highly soluble in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF). Furthermore, the acetyl groups prevent unwanted oxidation or side reactions during the CuAAC process. Post-conjugation, these groups are quantitatively removed via Zemplén transesterification to restore the biological activity of the glucose moiety.

CuAAC-mediated synthesis and deprotection of β-D-glucosyl conjugates.

Core Research Applications

Targeted Drug Delivery (Exploiting the Warburg Effect)

Cancer cells exhibit drastically upregulated glucose metabolism, a phenomenon known as the Warburg effect. To sustain this, they overexpress glucose transporters, particularly GLUT1. Researchers utilize 2-propynyl-tetra-O-acetyl- β -D-glucopyranoside to synthesize glycoconjugate prodrugs. By "clicking" the glucose moiety onto an azide-functionalized cytotoxic payload, the resulting deprotected conjugate actively targets GLUT1 transporters, enhancing intracellular drug accumulation while sparing healthy tissue.

Mechanism of GLUT1-targeted drug delivery using glucosyl conjugates.

Glyconanoparticles and Biomaterials

The multivalent presentation of carbohydrates is essential for studying low-affinity carbohydrate-protein (lectin) interactions. 2-propynyl-tetra-O-acetyl- β -D-glucopyranoside is frequently grafted onto azide-functionalized gold nanoparticles, polymers, or dendrimers. The robust triazole linkage provides metabolic stability, while the dense glucose functionalization mimics the cellular glycocalyx for biosensing and diagnostics [2].

Neoglycolipid Synthesis via Thiol-Yne Click Chemistry

Beyond CuAAC, the terminal alkyne can undergo radical-mediated thiol-yne click reactions. Researchers have utilized ultrasound-assisted, catalyst-free conditions to conjugate this molecule with long-chain thiols, providing expedient access to synthetic neoglycolipids used in liposomal formulations and membrane biology [3].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high yields, the following protocols outline the standard operating procedures for utilizing this molecule in CuAAC workflows.

Protocol 1: CuAAC-Mediated Conjugation

Objective: Conjugate 2-propynyl-tetra-O-acetyl- β -D-glucopyranoside to an azide-functionalized payload. Mechanistic Rationale: A biphasic solvent system (t-BuOH/H 2 O) is employed to co-solubilize the hydrophobic peracetylated sugar and the water-soluble catalytic system. Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ, while the THPTA ligand stabilizes Cu(I) against disproportionation and atmospheric oxidation.

-

Preparation: In a round-bottom flask, dissolve the azide-functionalized target (1.0 eq) and 2-propynyl-tetra-O-acetyl- β -D-glucopyranoside (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water to achieve a 0.1 M concentration.

-

Catalyst Assembly: In a separate vial, dissolve CuSO 4⋅5 H 2 O (0.05 eq) and THPTA ligand (0.1 eq) in a minimal amount of water. Add this complex to the main reaction flask.

-

Reduction: Freshly prepare a solution of sodium ascorbate (0.2 eq) in water and add it dropwise to the reaction mixture. The solution will transition from blue to pale yellow, indicating the generation of active Cu(I).

-

Reaction: Degas the flask with argon for 5 minutes. Stir vigorously at room temperature for 12–24 hours. Monitor completion via TLC or LC-MS.

-

Workup: Evaporate the t-BuOH under reduced pressure. Extract the aqueous residue with dichloromethane (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate. Purify the protected triazole via flash column chromatography.

Protocol 2: Zemplén Transesterification (Global Deprotection)

Objective: Remove the four O-acetyl groups to yield the bioactive, water-soluble β -D-glucoside. Mechanistic Rationale: Base-catalyzed transesterification selectively cleaves the ester bonds without hydrolyzing the newly formed triazole ring or the anomeric β -linkage. Neutralization with a solid resin prevents the loss of the highly polar product during aqueous workup.

-

Initiation: Dissolve the purified protected glycoconjugate in anhydrous methanol (0.05 M).

-

Catalysis: Add a catalytic amount of 0.5 M sodium methoxide (NaOMe) in methanol (0.1 eq per acetyl group; 0.4 eq total).

-

Monitoring: Stir at room temperature for 2–4 hours. Monitor the reaction via TLC (DCM/MeOH 9:1) until the starting material and partially deprotected intermediates are fully consumed.

-

Neutralization: Add pre-washed Dowex 50WX8 (H + form) acidic cation-exchange resin to the flask. Stir gently until the pH of the solution reaches 7.0.

-

Isolation: Filter the mixture to remove the resin, washing the filter cake thoroughly with methanol. Concentrate the filtrate in vacuo to afford the deprotected glycoconjugate in near-quantitative yield.

Quantitative Data & Reaction Optimization

The efficiency of the CuAAC reaction with 2-propynyl-tetra-O-acetyl- β -D-glucopyranoside is highly dependent on the solvent and catalyst system. The table below summarizes optimized parameters for various experimental constraints.

| Solvent System | Catalyst / Reductant | Ligand | Temp (°C) | Time (h) | Yield (%) | Mechanistic Note |

| t-BuOH / H 2 O (1:1) | CuSO 4 / NaAsc | THPTA | 25 | 12 | >95% | Optimal biphasic system; THPTA accelerates Cu(I) turnover and prevents aggregation. |

| DMF / H 2 O (4:1) | CuSO 4 / NaAsc | TBTA | 25 | 18 | 88% | Recommended for highly hydrophobic azides; TBTA requires an organic co-solvent to remain active. |

| DCM / H 2 O (1:1) | CuSO 4 / NaAsc | None | 25 | 48 | <50% | Poor phase transfer without a ligand leads to sluggish kinetics and incomplete conversion. |

| THF (Anhydrous) | CuI / DIPEA | None | 40 | 24 | 65% | Prone to Cu(I) oxidation; requires strict degassing and inert atmosphere. Useful only for water-sensitive payloads. |

References

-

Singh, A. K., et al. (2021). "Cu(I)-Catalyzed Click Chemistry in Glycoscience and Their Diverse Applications." Chemical Reviews, 121(12), 6991–7033. URL:[Link]

-

Fairbanks, A. J., et al. (2018). "Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles." Beilstein Journal of Organic Chemistry, 14, 148–164. URL:[Link]

-

Yao, X., et al. (2013). "Ultrasound-assisted catalyst-free thiol-yne click reaction in propargyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside and thiol: expedient access to neoglycolipids." Chinese Science Bulletin, 58, 2711–2715. URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent applications of click chemistry for the functionalization of gold nanoparticles and their conversion to glyco-gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [논문]Ultrasound-assisted catalyst-free thiol-yne click reaction in chitosan chemistry: Antibacterial and transfection activity of novel cationic chitosan derivatives and their based nanoparticles [scienceon.kisti.re.kr]

Mechanism of click chemistry with 2-propynyl-tetra-O-acetyl-beta-D- sugars

Mechanism and Application of CuAAC Click Chemistry with 2-Propynyl-Tetra-O-Acetyl- β -D-Glycosides: A Technical Guide

Executive Summary

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has fundamentally transformed the landscape of synthetic carbohydrate chemistry. When applied to glycodendrimer assembly, targeted drug delivery, or enzyme inhibitor synthesis, the choice of substrate and the precise control of the catalytic environment are paramount. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for executing CuAAC using 2-propynyl-tetra-O-acetyl- β -D-sugars, bridging theoretical organometallic chemistry with bench-level causality.

Substrate Rationale: The Peracetylated Propargyl Glycoside

The compound 2-propynyl 2,3,4,6-tetra-O-acetyl- β -D-glucopyranoside (and its galactose/mannose epimers) is a highly engineered substrate designed specifically for modular click chemistry. Its structural features dictate its utility:

-

The 2-Propynyl (Propargyl) Moiety: This functional group provides a terminal alkyne with minimal steric bulk. The proximity of the alkyne to the anomeric center allows for efficient conjugation without disrupting the subsequent biological recognition of the sugar moiety.

-

Tetra-O-Acetylation: Unprotected carbohydrates possess multiple free hydroxyl groups that can act as competing ligands for the Cu(I) catalyst, potentially sequestering the metal and stalling the catalytic cycle. Peracetylation masks these hydroxyls, preventing catalyst poisoning. Furthermore, the acetyl groups drastically increase the lipophilicity of the sugar, allowing the use of volatile organic solvents (like THF or DCM) rather than restricting the reaction to highly polar, difficult-to-remove solvents like DMSO or water.

Mechanistic Pathway: The Dinuclear Copper Catalytic Cycle

The extraordinary rate acceleration of CuAAC (up to 107 times faster than the uncatalyzed thermal 1,3-dipolar cycloaddition) is driven by a stepwise, dinuclear copper mechanism[1]. Understanding this pathway is critical for troubleshooting stalled reactions.

-

π -Complexation: The catalytic cycle initiates when the terminal alkyne of the propargyl glycoside coordinates to a Cu(I) ion, forming a π -complex. This coordination significantly lowers the pKa of the terminal alkyne proton.

-

Dinuclear Acetylide Formation: Deprotonation occurs, and a second Cu(I) atom is recruited to form a highly reactive σ,π -dinuclear copper(I) acetylide complex[1].

-

Azide Coordination: The organic azide coordinates to one of the copper centers in the dinuclear complex, positioning the reactive moieties in close proximity.

-

Metallacycle Formation (Rate-Determining Step): The first C–N bond is formed, yielding a highly strained, six-membered copper(III) metallacycle. The presence of the second copper atom stabilizes this transition state, which accounts for the massive drop in the activation barrier compared to mononuclear models[2].

-

Ring Contraction: The metallacycle undergoes a rapid ring contraction to form the second C–N bond, resulting in a bridging copper triazolide intermediate[2].

-

Protonolysis: Protonation of the triazolide (often via the solvent or the initially displaced proton) releases the 1,4-disubstituted 1,2,3-triazole glycoconjugate and regenerates the dinuclear Cu(I) catalyst[1].

Fig 1: The dinuclear copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanistic pathway.

Experimental Design & Causality

To ensure a robust and reproducible reaction, the experimental parameters must be optimized specifically for peracetylated sugars. Table 1 summarizes the critical variables and their underlying logic.

Table 1: Optimization Parameters for Glycosyl CuAAC

| Parameter | Standard Condition | Rationale (Causality) | Analytical Indicator |

| Catalyst Source | CuSO 4 ·5H 2 O (10-20 mol%) + Sodium Ascorbate (20-40 mol%) | In situ generation of Cu(I) minimizes oxidation risk compared to using bulk CuI directly. Ascorbate maintains the +1 state. | Color shift from blue (Cu 2+ ) to pale yellow/colorless (Cu + ). |

| Solvent System | THF/H 2 O (1:1 to 2:1 v/v) | THF solubilizes the lipophilic peracetylated sugar; H 2 O dissolves the inorganic catalyst salts. | Formation of a finely dispersed, reactive biphasic mixture. |

| Atmosphere | Argon or Nitrogen Sparging | Prevents O 2 -mediated oxidation of Cu(I) to Cu(II), which halts catalysis and promotes Glaser homocoupling. | Absence of di-alkyne homocoupling byproduct peaks in LC-MS. |

Self-Validating Experimental Protocol

The following protocol outlines the synthesis of a triazole-linked glycoconjugate using 2-propynyl 2,3,4,6-tetra-O-acetyl- β -D-glucopyranoside. This methodology is designed to be self-purifying, leveraging the solubility differences of the reagents.

Fig 2: Self-validating experimental workflow for CuAAC synthesis of glycoconjugates.

Step-by-Step Methodology

-

Substrate Preparation: In an oven-dried round-bottom flask, dissolve 2-propynyl 2,3,4,6-tetra-O-acetyl- β -D-glucopyranoside (1.0 equiv, e.g., 0.25 mmol) and the target organic azide (1.0 equiv) in 2.0 mL of anhydrous Tetrahydrofuran (THF)[3].

-

Causality: THF acts as an excellent solvent for the highly organic-soluble peracetylated sugar, preventing precipitation when aqueous reagents are introduced.

-

-

System Degassing: Sparge the solution with Argon gas for 10 minutes.

-

Causality: Removing dissolved oxygen is critical to prevent the oxidation of the active Cu(I) catalyst to inactive Cu(II).

-

-

In Situ Catalyst Generation: Prepare two separate aqueous stock solutions: 0.1 M CuSO 4 ·5H 2 O and 0.1 M Sodium Ascorbate. Add the Sodium Ascorbate solution (0.4 equiv) to the reaction mixture, immediately followed by the CuSO 4 solution (0.2 equiv)[3].

-

Causality: The excess ascorbate ensures the copper remains in the catalytically active +1 oxidation state throughout the duration of the reaction cycle.

-

-

Reaction Execution: Stir the resulting biphasic suspension vigorously at room temperature for 12–16 hours. Monitor the reaction via TLC (CH 2 Cl 2 /MeOH 9:1).

-

Causality: Vigorous stirring maximizes the interfacial surface area between the organic and aqueous phases, facilitating mass transfer.

-

-

Workup and Isolation: Dilute the reaction mixture with 10 mL of distilled water and extract with Dichloromethane (CH 2 Cl 2 ) (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , and concentrate under reduced pressure[3].

-

Causality: The peracetylated glycoconjugate product is highly lipophilic and partitions cleanly into the DCM layer, while the copper salts and residual ascorbate remain in the aqueous phase, effectively self-purifying the product.

-

Analytical Validation

To validate the success of the cycloaddition, perform 1 H NMR spectroscopy on the crude product. The reaction is considered successful based on two primary indicators:

-

Disappearance: The terminal alkyne proton (typically a distinct triplet near δ 2.5 ppm) will completely vanish.

-

Appearance: A new, highly deshielded singlet corresponding to the triazole ring proton will emerge (typically between δ 7.6 – 8.2 ppm, depending on the azide substituent).

References

- Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i)

- Source: nih.

- Source: acs.

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of saccharin-glycoconjugates targeting carbonic anhydrase using a one-pot cyclization/deprotection strategy - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability profile of 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside

An In-depth Technical Guide to the Solubility and Stability of 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside

Prepared by: Gemini, Senior Application Scientist

Foreword

2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is a pivotal molecule in modern chemical biology and drug discovery. As an acetylated propargyl glycoside, it serves as a versatile building block for synthesizing glycoconjugates, glycomimetics, and probes for studying carbohydrate-protein interactions, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". The successful application of this reagent is fundamentally dependent on its behavior in various experimental settings. This guide provides an in-depth analysis of its solubility and stability, offering researchers, scientists, and drug development professionals the critical insights needed for its effective handling, storage, and deployment in synthetic and biological systems.

Core Physicochemical Profile

A foundational understanding begins with the compound's key physical and chemical properties. These parameters influence its behavior in both solid and solution states.

| Property | Value | Source(s) |

| CAS Number | 34272-02-1 | [1][2] |

| Molecular Formula | C₁₇H₂₂O₁₀ | [1][2] |

| Molecular Weight | 386.35 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 114-117 °C (lit.) | [1] |

| Optical Activity | [α]²⁰/D −45±3°, c = 1 in chloroform | [1] |

Solubility Profile: A Practical Assessment

The choice of solvent is a critical first step in any experimental protocol. The peracetylated nature of this glucopyranoside derivative significantly impacts its solubility, rendering it more soluble in organic solvents than its unprotected parent sugar.

Qualitative Solubility

While comprehensive quantitative data is not extensively published, a qualitative solubility profile can be compiled from manufacturer data and the known behavior of similar acetylated carbohydrate derivatives.[4] Peracetylated sugars are known to exhibit high solubility in a range of organic solvents.[5][6]

| Solvent | Solubility | Rationale & Commentary |

| Chloroform (CHCl₃) | Soluble | Explicitly used as a solvent for optical activity measurement.[1] A reliable choice for dissolution. |

| Dichloromethane (DCM) | Soluble | A common solvent for reactions involving acetylated sugars.[4] |

| Ethyl Acetate (EtOAc) | Soluble | Frequently used in the workup and purification of acetylated glycosides.[7] |

| Acetonitrile (ACN) | Soluble | A polar aprotic solvent suitable for analytical techniques like HPLC. |

| Acetone | Soluble | A versatile polar aprotic solvent for dissolving protected carbohydrates.[4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent capable of dissolving a wide range of compounds. |

| Methanol (MeOH) / Ethanol (EtOH) | Moderately Soluble | May require warming. Lower alcohols are generally less effective solvents for peracetylated sugars than chlorinated solvents but can be used.[4] |

| Water | Insoluble / Sparingly Soluble | The hydrophobic acetyl groups and propargyl moiety drastically reduce water solubility. |

| Hexane / Heptane | Insoluble | Used as an anti-solvent to induce precipitation or crystallization.[4] |

| Supercritical CO₂ (scCO₂) | Soluble | Peracetylated sugars have demonstrated notable solubility in scCO₂, highlighting their non-polar character.[5][6] |

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

For applications requiring precise concentration control, determining the quantitative solubility is essential. The equilibrium shake-flask method is a gold standard for this purpose.

Causality Behind Experimental Choices: This method ensures that the solution reaches saturation, providing a true measure of equilibrium solubility. Using a stability-indicating HPLC method for quantification allows for the accurate measurement of the intact compound, distinguishing it from any potential degradants.

Methodology:

-

Preparation: Add an excess amount of 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand at the same temperature until the excess solid has settled. Alternatively, centrifuge the sample to pellet the undissolved solid.

-

Sampling & Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating HPLC-UV method. Calculate the original concentration in the saturated solution based on the dilution factor.

Workflow for Solubility Determination

Caption: Proposed hydrolytic degradation pathways under acidic and basic conditions.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method. [8]This protocol provides a framework for assessing stability under hydrolytic and oxidative stress.

Causality Behind Experimental Choices: The conditions (acid, base, oxidant, heat) are chosen to accelerate degradation and mimic potential stress factors encountered during storage, formulation, and in vivo use. HPLC is the cornerstone analytical technique as it can separate and quantify the parent compound from its degradation products simultaneously. [9][10] Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent like acetonitrile (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C).

-

Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature (this reaction is often rapid).

-

Oxidative Degradation: Dilute the stock solution with 3% H₂O₂. Incubate at room temperature.

-

Control: Dilute the stock solution with water or the initial solvent. Keep at the same temperature as the stressed samples.

-

-

Time Points: Withdraw aliquots from each reaction mixture at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the reaction. Dilute all samples to the same final concentration with the mobile phase.

-

Analysis: Analyze all samples by a stability-indicating HPLC-UV or LC-MS method. [11][12] * Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile is typical. [9] * Detection: UV detection (e.g., at 210 nm) or Mass Spectrometry for identification of degradants.

-

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the time-zero control. Monitor the formation and disappearance of new peaks (degradation products).

Workflow for Forced Degradation Study

Caption: A systematic workflow for conducting a forced degradation study.

Summary and Recommendations

-

Solubility: 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside is readily soluble in common polar aprotic and chlorinated organic solvents but is poorly soluble in water and non-polar alkanes.

-

Stability: The molecule is most vulnerable to hydrolysis. The glycosidic bond is labile under acidic conditions, while the acetyl ester groups are rapidly cleaved under basic conditions. It is relatively stable at neutral pH.

-

Handling & Storage Recommendations:

-

Solid: Store in a well-sealed container in a cool, dry, and dark place.

-

Solutions: For long-term storage, use dry aprotic solvents (e.g., DCM, ACN, DMSO) and store at -20 °C. For aqueous applications, prepare solutions fresh in a neutral or slightly acidic buffer (pH 4-6) and use them promptly. [9]Avoid strong acids and bases to maintain the integrity of the molecule.

-

By understanding these fundamental properties, researchers can ensure the quality and reliability of their experimental outcomes when utilizing this important chemical tool.

References

-

Sigma-Aldrich. (n.d.). 2-Propynyl-tetra-O-acetyl-b-D-glucopyranoside 97%. Retrieved from Sigma-Aldrich product page. [1]2. Santa Cruz Biotechnology. (n.d.). 2-Propynyl-tetra-O-acetyl-β-D-glucopyranoside. Retrieved from Santa Cruz Biotechnology product page. [2]3. BenchChem. (2025). Technical Support Center: Ensuring the Stability of Galioside During Storage. Retrieved from BenchChem. [9]4. ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. [Image]. Retrieved from ResearchGate. [8]5. Creative Proteomics. (n.d.). Glycosides Analysis. Retrieved from Creative Proteomics. [10]6. Gotor, V., et al. (2002). Regioselective enzymatic hydrolysis of acetylated pyranoses and pyranosides using immobilised lipases. Carbohydrate Research, 337(18), 1615-1621. [13]7. Hudson, C. S. (1946). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. Advances in Carbohydrate Chemistry, 2, 1-36. [14]8. Hauru, L. K. J., et al. (2022). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. Biomacromolecules, 23(3), 1349-1361. [15]9. Li, Y., et al. (2004). Screening and identification of glycosides in biological samples using energy-gradient neutral loss scan and liquid chromatography tandem mass spectrometry. Analytical Chemistry, 76(8), 2239-2247. [11]10. Enick, R. M., et al. (2002). Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide. Organic Letters, 4(14), 2293-2295. [5][6]11. Chang, M.-J., et al. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(1), 526-543. [16]12. Ashenhurst, J. (2018, April 24). Finally, Some Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [17]13. Fisher Scientific. (2021, December 25). SAFETY DATA SHEET: 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranosyl bromide. Retrieved from Fisher Scientific. [3]14. Mönch, B., et al. (2013). n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o158. [18][19]15. Enick, R. M., et al. (2002). Peracetylated Sugar Derivatives Show High Solubility in Liquid and Supercritical Carbon Dioxide. Organic Letters, 4(14), 2293-2295. [6]16. Thermo Fisher Scientific. (2009, June 15). Guide to Glycan Analysis – Maximize Glycan Structural Information. Retrieved from Thermo Fisher Scientific. [20]17. Demchenko, A. V. (2008). Chemical O‐Glycosylations: An Overview. Topics in Current Chemistry, 283, 1-47. [21]18. CAZypedia. (2025, June 23). Glycoside hydrolases. Retrieved from CAZypedia. [22]19. Zoecklein, B. W., et al. (2000). Evaluation of Glycosyl-Glucose Analytical Methods for Various Glycosides. American Journal of Enology and Viticulture, 51(3), 299-303. 20. Timell, T. E. (1964). The acid hydrolysis of glycosides. I. General conditions and the effect of the nature of the aglycone. Canadian Journal of Chemistry, 42(6), 1456-1472. [23]21. Li, Y., et al. (2004). Screening and Identification of Glycosides in Biological Samples Using Energy-Gradient Neutral Loss Scan and Liquid Chromatography Tandem Mass Spectrometry. Analytical Chemistry, 76(8), 2239-2247. [12]22. BenchChem. (2025). Stability of the Propynyloxy Group Under Acidic Conditions: A Technical Guide. Retrieved from BenchChem. [24]23. Bols, M., et al. (2004). Conformational Effects on Glycoside Reactivity: Study of the High Reactive Conformer of Glucose. Journal of the American Chemical Society, 126(40), 13031-13043. [25]24. BenchChem. (2026, March 19). Degradation pathway: Significance and symbolism. Retrieved from BenchChem. [26]25. BenchChem. (n.d.). Solubility Profile of 2,3,4,6-Tetra-O-benzyl-D- glucopyranose in Organic Solvents: A Technical Guide. Retrieved from BenchChem. [4]26. Karmakar, P., & Kumar, P. (2015). A simple and efficient method for the acetylation of carbohydrates and other multifunctional natural products. RSC Advances, 5(1), 596-601. [7]27. Carl ROTH. (n.d.). 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside, 2 g. Retrieved from Carl ROTH product page. [27]28. Gaborieau, M., & Castignolles, P. (2011). Size exclusion chromatography (SEC) of polysaccharides. Analytical and Bioanalytical Chemistry, 400(8), 2257-2271. [28]29. Wang, Y., et al. (2018). An LC-MS/MS Approach for Determining Glycosidic Linkages. Journal of Visualized Experiments, (136), 57643. [29]30. Varki, A., et al. (Eds.). (2009). Essentials of Glycobiology (2nd ed.). Cold Spring Harbor Laboratory Press. [30]31. PubChem. (n.d.). 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide. Retrieved from PubChem. [31]32. de la Torre, G., & Gotor, V. (2017). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules, 22(11), 1837. [32]33. Chemistry Steps. (2020, December 5). Glycosides. Retrieved from Chemistry Steps. [33]34. Cheméo. (n.d.). Chemical Properties of «beta»-D-Glucopyranose pentaacetate (CAS 604-69-3). Retrieved from Cheméo. [34]35. Journal of Carbohydrate Chemistry. (2006). Synthesis of 2-Propynyl 2-Acetamido-sss3,4,6-Tri-O-Acetyl-2-Deoxy-1-Thio-β-d-Glucopyranoside.... 25(2-3), 137-153. [35]36. NIST. (n.d.). β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate. Retrieved from NIST Chemistry WebBook. 37. Master Organic Chemistry. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from Master Organic Chemistry. [36]38. KEGG. (n.d.). Other glycan degradation. Retrieved from KEGG PATHWAY Database.

Sources

- 1. 2-Propynyl-tetra-O-acetyl-b- D -glucopyranoside 97 34272-02-1 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Peracetylated sugar derivatives show high solubility in liquid and supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]

- 11. Screening and identification of glycosides in biological samples using energy-gradient neutral loss scan and liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Regioselective enzymatic hydrolysis of acetylated pyranoses and pyranosides using immobilised lipases. An easy chemoenzymatic synthesis of alpha- and beta-D-glucopyranose acetates bearing a free secondary C-4 hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 15. tuhat.helsinki.fi [tuhat.helsinki.fi]

- 16. mdpi.com [mdpi.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Glycoside hydrolases - CAZypedia [cazypedia.org]

- 23. cdnsciencepub.com [cdnsciencepub.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. wisdomlib.org [wisdomlib.org]

- 27. 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside, 2 g, CAS No. 34272-02-1 | Monosaccharids | Carbohydrates | Biochemicals - Product Expansion | Campaign | Carl ROTH - Germany [carlroth.com]

- 28. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 29. An LC-MS/MS Approach for Determining Glycosidic Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Degradation and Turnover of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl azide | C14H19N3O9 | CID 2725013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 32. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Glycosides - Chemistry Steps [chemistrysteps.com]

- 34. «beta»-D-Glucopyranose pentaacetate (CAS 604-69-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 35. taylorfrancis.com [taylorfrancis.com]

- 36. organicchemistrydata.org [organicchemistrydata.org]

2-propynyl-tetra-O-acetyl-beta-D- as an alkyne donor in bioconjugation

An In-depth Technical Guide to 2-Propynyl-tetra-O-acetyl-beta-D-galactopyranoside as an Alkyne Donor in Bioconjugation

Foreword: The Convergence of Glycobiology and Bioorthogonal Chemistry

In the intricate landscape of drug development and molecular biology, the ability to precisely conjugate molecules to biological targets is paramount. Bioconjugation, the science of covalently linking molecules, has been revolutionized by the advent of "click chemistry."[1] This guide focuses on a key reagent at the intersection of glycobiology and click chemistry: 2-propynyl-tetra-O-acetyl-beta-D-galactopyranoside . This molecule is not merely an alkyne donor; it is a sophisticated tool designed for cellular entry, metabolic integration, and targeted ligation. Its peracetylated galactose core leverages cellular machinery for transport and processing, while the terminal propargyl group provides a bioorthogonal handle for highly specific covalent modification. This document serves as a technical deep-dive for researchers aiming to harness the unique capabilities of this glycosyl alkyne in applications ranging from targeted drug delivery to advanced cellular imaging.

Core Concepts: Why a Glycosyl Alkyne Donor?

The power of 2-propynyl-tetra-O-acetyl-beta-D-galactopyranoside lies in its dual nature. It is both a carbohydrate and a bioorthogonal ligation handle. This combination offers distinct advantages.

The Role of Acetylation: A Passport into the Cell

Carbohydrates are typically hydrophilic and do not passively diffuse across the lipophilic cell membrane. The four acetyl groups on the galactose ring render the molecule significantly more hydrophobic, enabling it to bypass dedicated transporters and enter cells via passive diffusion.[2][3] Once inside the cell, ubiquitous cytoplasmic esterases efficiently remove the acetyl groups, liberating the native propargyl-galactose and trapping it within the cytosol.[3] This "prodrug-like" strategy is fundamental to its application in metabolic glycoengineering.[4]

The Propargyl Group: A Versatile Handle for "Click" Bioconjugation

The terminal alkyne (propargyl group) is the workhorse of the molecule. It is a small, non-perturbative functional group that is biologically inert, making it an ideal "bioorthogonal" handle.[5] It serves as one half of the most prominent click reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][]

The Galactose Scaffold: Biological Relevance

Galactose is a key monosaccharide in numerous biological processes. Conjugates featuring galactose can be targeted to specific cell types, such as hepatocytes, which express the asialoglycoprotein receptor (ASGPR) that has a high affinity for galactose and N-acetylgalactosamine residues.[7] This inherent biological recognition can be exploited for liver-specific drug delivery.

Chemical Properties and Synthesis Overview

A foundational understanding of the molecule's structure and synthesis is crucial for its effective application.

-

Systematic Name: 2-Propynyl-2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside

-

Molecular Formula: C₁₇H₂₂O₁₀

-

Molecular Weight: 386.35 g/mol

-

Key Features: A β-linked galactopyranose ring, four acetyl protecting groups, and a terminal alkyne moiety.

The synthesis of propargyl glycosides is typically achieved through methods like the Koenigs-Knorr reaction, which involves reacting an acetylated glycosyl bromide with propargyl alcohol in the presence of a promoter.[8][9] Lanthanide triflates, such as Ytterbium triflate, have also been used to catalyze high-yielding, β-selective glycosylation reactions.[10]

Caption: Structure of 2-propynyl-tetra-O-acetyl-beta-D-galactopyranoside.

Mechanism of Bioconjugation: The CuAAC Reaction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier method for utilizing propargyl-functionalized donors. It forms a stable, chemically inert 1,4-disubstituted 1,2,3-triazole ring, covalently linking the sugar to an azide-modified molecule.[]

Causality of the Mechanism: The reaction's efficacy hinges on the ability of a Cu(I) catalyst to dramatically accelerate the rate of what would otherwise be a very slow thermal cycloaddition.[1] The Cu(I) ion coordinates to the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate. This intermediate readily reacts with the azide partner, proceeding through a six-membered ring intermediate before yielding the final, stable triazole product and regenerating the Cu(I) catalyst.[]

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and verifiable. Each stage includes rationale and checkpoints for ensuring success.

Protocol: CuAAC Bioconjugation of an Azide-Modified Protein

This protocol details the conjugation of 2-propynyl-tetra-O-acetyl-beta-D-galactopyranoside to an azide-modified protein, such as one generated via metabolic labeling with an azido-sugar.

Materials & Reagents:

| Reagent | Recommended Concentration | Purpose |

|---|---|---|

| Azide-Modified Protein | 1-10 mg/mL (e.g., 25-50 µM) | The biological target for conjugation. |

| Propargyl Galactose Donor | 5-10 equivalents (vs. protein) | The alkyne source for the click reaction. |

| Copper(II) Sulfate (CuSO₄) | 5-10 equivalents (vs. protein) | The source of the copper catalyst.[11] |

| Ligand (e.g., THPTA) | 5 equivalents (vs. Copper) | Accelerates the reaction and protects the protein from oxidative damage.[12] |

| Reducing Agent (Sodium Ascorbate) | 20-50 equivalents (vs. protein) | Reduces Cu(II) to the active Cu(I) state in situ.[11] |

| Buffer | PBS or Tris, pH 7.4-8.0 | Maintains physiological pH for protein stability. |

Step-by-Step Methodology:

-

Preparation of Stock Solutions:

-

Protein-N₃: Prepare a solution of your azide-modified protein in the chosen reaction buffer.

-

Alkyne Donor: Dissolve 2-propynyl-tetra-O-acetyl-beta-D-galactopyranoside in a minimal amount of DMSO or DMF, then dilute with the reaction buffer to a final concentration of 10-20 mM.

-

Catalyst/Ligand Premix: Prepare a premixed solution of CuSO₄ and THPTA ligand in water. For example, mix equal volumes of a 20 mM CuSO₄ solution and a 100 mM THPTA solution. This prevents protein precipitation upon direct addition of copper.[11]

-

Reducing Agent: Freshly prepare a 100 mM solution of sodium ascorbate in water immediately before use. Oxygen sensitivity requires prompt use.

-

-

Reaction Assembly:

-

Causality: The order of addition is critical to prevent protein damage or aggregation. The catalyst should be introduced last.

-

In a microcentrifuge tube, combine the azide-modified protein solution and the alkyne donor solution. Mix gently.

-

Add the CuSO₄/THPTA premix to the protein/alkyne mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction at room temperature or 37°C for 1-4 hours. The reaction can be performed on a rotator for gentle mixing.

-

Rationale: While many click reactions are fast, dilute protein concentrations may require longer incubation times. Modest heating can improve reaction kinetics, provided the protein is stable at that temperature.[11]

-

-

Purification (Self-Validation Step):

-

Remove unreacted small molecules (alkyne donor, catalyst, etc.) using a desalting column (e.g., PD-10) or via dialysis against PBS. This step is crucial for purifying the final bioconjugate for downstream applications.

-

-

Characterization (Confirmation of Success):

-

SDS-PAGE: Successful conjugation will result in a slight increase in the molecular weight of the protein, which may be visible as a band shift on a high-resolution SDS-PAGE gel.

-

Mass Spectrometry (MALDI-TOF or ESI-MS): This provides definitive confirmation of conjugation by showing an increase in the protein's mass corresponding to the mass of the attached propargyl galactose moiety (386.35 Da per conjugation site).

-

Protocol: Post-Conjugation Deprotection of Acetyl Groups

For applications where the free hydroxyl groups of galactose are required (e.g., for receptor binding), the acetyl groups must be removed.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a solution of 0.5 M sodium methoxide in methanol (Zemplén conditions) or a milder solution of hydrazine hydrate in THF/Methanol.[13]

-

Deprotection Reaction:

-

To the purified, lyophilized bioconjugate, add the deacetylation solution.

-

Incubate at room temperature, monitoring the reaction by mass spectrometry to observe the mass shift corresponding to the loss of acetyl groups (42.04 Da per group).

-

-

Quenching and Purification:

-

Neutralize the reaction with an acid (e.g., acetic acid).

-

Purify the deprotected bioconjugate using dialysis or a desalting column to remove salts and byproducts.

-

Applications in Research and Drug Development

The unique properties of 2-propynyl-tetra-O-acetyl-beta-D-galactopyranoside enable a range of sophisticated applications.

-

Metabolic Glycoengineering (MGE): This is a primary application where cells are incubated with the acetylated propargyl galactose.[14] The cells internalize the sugar, deacetylate it, and incorporate it into newly synthesized glycoproteins. The propargyl handle, now displayed on the cell surface, can be "clicked" with an azide-functionalized probe (e.g., a fluorescent dye for imaging or biotin for enrichment).[2]

-

Targeted Drug Delivery: The galactose moiety can be used to target drugs to liver cells via the ASGPR.[7] A therapeutic agent can be modified with an azide, then "clicked" to the propargyl galactose. The final conjugate, after deprotection, can be administered to achieve liver-specific delivery, potentially reducing off-target toxicity.

-

Assembly of Multivalent Glycoconjugates: The molecule can be used to decorate scaffolds (e.g., nanoparticles, cyclopeptides) with multiple galactose units.[15] Such multivalent structures can exhibit enhanced binding avidity to carbohydrate-binding proteins (lectins), which are involved in processes like pathogen recognition and immune responses.

Caption: Workflow for metabolic glycoengineering and cell labeling.

Trustworthiness: Troubleshooting and Key Considerations

-

Low Reaction Yield:

-

Cause: Inefficient reduction of Cu(II) to Cu(I) or oxidation of Cu(I).

-

Solution: Ensure the sodium ascorbate solution is freshly prepared. Degas all buffers to remove dissolved oxygen. Increase the concentration of the ligand.[12]

-

-

Protein Precipitation:

-

Cause: Direct addition of high concentrations of copper.

-

Solution: Always use a copper-ligand premix. Ensure the final copper concentration is kept as low as possible while maintaining catalytic activity.

-

-

Incomplete Deprotection:

-

Cause: Insufficient reaction time or reagent concentration.

-

Solution: Monitor the reaction progress using mass spectrometry and allow it to proceed to completion. Be aware that harsh deprotection conditions can potentially damage the protein conjugate.

-

Conclusion

2-Propynyl-tetra-O-acetyl-beta-D-galactopyranoside is a powerful and versatile reagent for modern bioconjugation. Its design elegantly solves the problem of cellular delivery for carbohydrate probes while providing a robust, bioorthogonal handle for chemical ligation. By understanding the principles of its cellular uptake, the mechanism of the CuAAC reaction, and the nuances of experimental execution, researchers can confidently apply this molecule to create sophisticated bioconjugates for targeted therapies, advanced diagnostics, and fundamental biological discovery.

References

-

Mönch, B., Emmerling, F., Kraus, W., Becker, R., & Nehls, I. (2013). n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. Acta Crystallographica Section E: Structure Reports Online, 69(2), o158. Available from: [Link]

-

Kramer, J. R., & Deming, T. J. (2020). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. PMC. Available from: [Link]

-

Hein, C. D., Liu, X. M., & Wang, D. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1304-1315. Available from: [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available from: [Link]

-

An, F., & Li, Y. (2014). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. ResearchGate. Available from: [Link]

-

Mönch, B., Emmerling, F., Kraus, W., Becker, R., & Nehls, I. (2013). n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside. PMC. Available from: [Link]

-

Al-Zoubi, R. M., & Al-Masoudi, N. A. (2021). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. PMC. Available from: [Link]

-

Jensen, H. H., Kramer, H. B., & Davis, B. G. (2015). Synthesis of a O-propargyl glycoside suitable for protein modification by Cu(I)-catalyzed cycloaddition. ResearchGate. Available from: [Link]

-

Mondal, R., & Bhaumik, A. (2021). Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. RSC Publishing. Available from: [Link]

-

Wang, Y., et al. (2025). Tandem activated caged galactoside prodrugs: advancing beyond single galactosidase dependence. Chemical Science. Available from: [Link]

-

Li, J., & Wang, Y. (2022). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. LookChem. Available from: [Link]

-

Holder, P. G., & G. Finn, M. (2017). Selection of Natural Peptide Ligands for Copper-Catalyzed Azide–Alkyne Cycloaddition Catalysis. ACS Publications. Available from: [Link]

-

Shon, D. J., et al. (2022). Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. PMC. Available from: [Link]

-

González-Outeiriño, J., et al. (2011). 2-Propynyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside. PubMed. Available from: [Link]

-

Nativi, M., & Roelens, S. (2025). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. ACS Publications. Available from: [Link]

-

Schumann, S., et al. (2021). Metabolic Glycoengineering in hMSC-TERT as a Model for Skeletal Precursors by Using Modified Azide/Alkyne Monosaccharides. MDPI. Available from: [Link]

-

Ahmad, R., et al. (2019). Conjugation of Carbon Dots with β-Galactosidase Enzyme: Surface Chemistry and Use in Biosensing. MDPI. Available from: [Link]

-

van Geel, R., et al. (2022). Metabolic Glycan Labeling of Cancer Cells Using Variably Acetylated Monosaccharides. MDPI. Available from: [Link]

-

Shin, J.-A., Lim, Y.-G., & Lee, K.-H. (2012). Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction in Water Using Cyclodextrin as a Phase Transfer Catalyst. Organic Chemistry Portal. Available from: [Link]

-

Suvarli, N., et al. (2022). Immobilization of β-Galactosidase by Encapsulation of Enzyme-Conjugated Polymer Nanoparticles Inside Hydrogel Microparticles. PMC. Available from: [Link]

-

Hotha, S., & Tripathi, A. (2010). Propargyl Glycosides as Stable Glycosyl Donors: Anomeric Activation and Glycoside Syntheses. ResearchGate. Available from: [Link]

-

Toth, M., & Ke, W. (2024). Regioselective Deacetylation in Nucleosides and Derivatives. PMC. Available from: [Link]

-

Kabalka, G. W., Yao, M.-L., & Borella, S. (2006). Generation of Cations from Alkoxides: Allylation of Propargyl Alcohols. Organic Chemistry Portal. Available from: [Link]

-

Garcıa-Nimo, J., et al. (2022). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. MDPI. Available from: [Link]

-

Wittmann, V. (2022). Metabolic glycoengineering – exploring glycosylation with bioorthogonal chemistry. Chemical Society Reviews. Available from: [Link]

-

de la Fuente, A., et al. (2008). Investigations of Glycosylation Reactions with 2-N-Acetyl-2N,3O-oxazolidinone-Protected Glucosamine Donors. ACS Publications. Available from: [Link]

-

Galibert, M., & Renaudet, O. (2022). Multivalent glycocyclopeptides: conjugation methods and biological applications. PMC. Available from: [Link]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Jena Bioscience. Available from: [Link]

-

Zhang, Z., et al. (2021). Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy. PMC. Available from: [Link]

-

Lin, C.-C., et al. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. MDPI. Available from: [Link]

-

Du, J., et al. (2017). Physiological Effects of Ac4ManNAz and Optimization of Metabolic Labeling for Cell Tracking. Theranostics. Available from: [Link]

-

Grigorian, A., et al. (2019). Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity. PMC. Available from: [Link]

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic Glycoengineering: A Promising Strategy to Remodel Microenvironments for Regenerative Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tandem activated caged galactoside prodrugs: advancing beyond single galactosidase dependence - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jenabioscience.com [jenabioscience.com]

- 13. lookchem.com [lookchem.com]

- 14. Metabolic glycoengineering – exploring glycosylation with bioorthogonal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Structural Characteristics of 2-Propynyl-tetra-O-acetyl-β-D-mannopyranoside: A Technical Guide

Executive Summary

2-Propynyl-tetra-O-acetyl-β-D-mannopyranoside (also known as propargyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside) is a highly specialized carbohydrate building block. Featuring a terminal alkyne handle and a fully protected pyranose core, it is an essential synthon for generating multivalent glycodendrimers, probing carbohydrate-lectin interactions, and executing targeted drug delivery via click chemistry. However, due to the stereoelectronic properties of D-mannose, the β-mannosidic linkage is notoriously difficult to synthesize, making the structural validation and isolation of this specific anomer a critical challenge in synthetic glycobiology[1].

Conformational & Structural Architecture

The structural integrity of this molecule is defined by three distinct domains, each serving a specific chemical purpose:

-

The Pyranose Core ( 4C1 Chair): The D-mannopyranose ring adopts a rigid 4C1 chair conformation. In this geometry, the C2 substituent is axial, while the C3, C4, and C5 substituents are equatorial.

-

The Anomeric Center (C1): In the β-anomer, the aglycone (the 2-propynyl group) is positioned equatorially. This is thermodynamically less stable than the axial α-anomer due to the lack of stabilizing hyperconjugation (the anomeric effect).

-

Tetra-O-Acetyl Protecting Groups: The hydroxyl groups at C2, C3, C4, and C6 are masked with electron-withdrawing acetyl groups. Solid-state and solution-phase analyses reveal that these groups adopt specific orientations to minimize steric clash; for instance, the O3 acetate typically adopts a gauche conformation, while the O4 acetate adopts a syn conformation[2].

-

The Alkyne Handle: The 2-propynyl (propargyl) ether at C1 provides a sterically unhindered, linear terminal alkyne, perfectly primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].

The β-Mannosylation Barrier: Mechanistic Causality

As a Senior Application Scientist, it is vital to understand why the β-anomer is considered the "holy grail" of glycosidic linkages. The difficulty arises from a combination of the anomeric effect and Neighboring Group Participation (NGP) .

When a peracetylated mannose donor is activated by a Lewis acid (e.g., BF3⋅OEt2 ), the departure of the anomeric acetate generates an oxocarbenium ion. Because the C2-acetate is axial, its carbonyl oxygen rapidly attacks the electrophilic anomeric center from the top face, forming a stable β-face acetoxonium ion . This intermediate sterically blocks incoming nucleophiles (like propargyl alcohol) from the β-face. Consequently, the nucleophile is forced to attack from the bottom (α-face), yielding the 1,2-trans-α-mannoside as the overwhelming major product[1].

Synthesizing the β-anomer (1,2-cis) requires bypassing this NGP. This is typically achieved either by using non-participating protecting groups at C2, employing specialized direct SN2 inversion protocols (Koenigs-Knorr type), or isolating the minor β-anomer from complex reaction mixtures via rigorous chromatography[4].

Mechanistic pathways illustrating the stereoelectronic barrier to β-mannosylation.

Analytical Validation: Differentiating Anomers

Because standard propargylation yields a mixture of pyranosides and furanosides[1], structural validation is non-negotiable. Relying solely on the 1H−1H coupling constant ( J1,2 ) is a common pitfall; in mannose, both the α (axial-equatorial) and β (equatorial-equatorial) dihedral angles are ~60°, resulting in small J1,2 values (< 2.0 Hz) for both anomers.

A self-validating analytical system must rely on 1JC1,H1 heteronuclear coupling and C-5 chemical shifts .

| Parameter | α-D-Mannopyranoside | β-D-Mannopyranoside | Diagnostic Rationale |

| H-1 Orientation | Equatorial | Axial | Dictated by the 4C1 chair geometry. |

| J1,2 Coupling | ~1.5 - 2.0 Hz | ~0.8 - 1.2 Hz | Both are too small to be definitively diagnostic alone. |

| JC1,H1 Coupling | ~170 - 175 Hz | ~155 - 160 Hz | Definitive: Equatorial C-H bonds (α) exhibit larger one-bond coupling than axial C-H bonds (β). |

| C-5 Chemical Shift | ~68 - 69 ppm | ~73 - 74 ppm | β-anomer lacks the γ-gauche shielding effect from an axial O1, shifting C-5 downfield. |

Self-Validating Experimental Protocol: CuAAC Conjugation

Once the β-anomer is isolated, its primary utility is acting as a "click" donor to functionalize azide-bearing scaffolds (e.g., cyclodextrins, peptides, or fluorophores)[3]. The following protocol ensures a high-yielding, self-validating triazole formation.

Step-by-Step Methodology

-

Reactant Assembly: Dissolve 2-propynyl-tetra-O-acetyl-β-D-mannopyranoside (1.0 equiv) and the target azide (1.0 equiv) in a degassed solvent mixture of DMF/H₂O (4:1 v/v). Causality: The aqueous component is necessary to solubilize the catalytic salts, while DMF maintains the solubility of the peracetylated sugar[3].

-

Catalytic Activation: Add Sodium Ascorbate (0.4 equiv) followed by CuSO4⋅5H2O (0.2 equiv). Causality: Ascorbate acts as a reducing agent to generate the active Cu(I) species in situ, preventing oxidative homocoupling of the alkyne (Glaser coupling).

-

Propagation & Monitoring: Stir the reaction at 25°C for 4–12 hours.

-

Validation Check: Monitor via 1H NMR or LC-MS. The reaction is complete when the terminal alkyne proton signal (~2.50 ppm, triplet) disappears, and the distinct triazole aromatic proton emerges (~7.80 ppm, singlet).

-

-

Quench & Isolation: Pour the mixture into a saturated aqueous NH4Cl or EDTA solution to sequester the copper catalyst. Extract with Ethyl Acetate (3 × 20 mL), dry over anhydrous Na2SO4 , and concentrate for column chromatography.

Self-validating experimental workflow for CuAAC click conjugation.

References

-

[2] Title: 2-Propynyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside Source: Acta Crystallographica Section E: Structure Reports Online (IUCr Journals) URL:[Link]

-

[3] Title: Synthesis of 1,2,3-Triazolo-Linked Octyl (1→6)-α-D-Oligomannosides and Their Evaluation in Mycobacterial Mannosyltransferase Assay Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]

-

[1] Title: Selectivity of 1-O-Propargyl-D-Mannose Preparations Source: International Journal of Molecular Sciences (MDPI / PMC) URL:[Link]

-

[4] Title: Organic & Biomolecular Chemistry - Accepted Manuscript (Synthesis of Propargyl 2,3,4,6-tetra-O-acetyl-β-D-mannopyranoside) Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

Sources

Protocol for CuAAC click chemistry using 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside

An Application Guide to Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Propynyl-tetra-O-acetyl-beta-D-glucopyranoside

Introduction: The Power of "Click" in Glycoscience

The advent of "Click Chemistry," a concept introduced by K. B. Sharpless in 2001, revolutionized the field of chemical synthesis by defining a set of reactions that are high-yielding, broad in scope, and generate only inoffensive byproducts.[1][2] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) has emerged as a cornerstone technique, particularly in drug discovery, materials science, and bioconjugation.[3][4] This reaction facilitates the rapid and regioselective formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[1][5][6]

In the burgeoning field of glycoscience, the CuAAC reaction is a particularly powerful tool. It allows for the precise and efficient conjugation of carbohydrate moieties to a wide array of molecules, including proteins, lipids, and synthetic polymers, to create complex glycoconjugates.[6][7][8][9] These structures are invaluable for studying the fundamental roles of carbohydrates in biological processes and for developing novel therapeutics and diagnostics.[10][11]

This application note provides a detailed, field-tested protocol for the CuAAC reaction using 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside , a versatile and readily accessible glycosyl alkyne building block.[12][13] We will delve into the mechanistic rationale behind the protocol, offer step-by-step guidance for execution and analysis, and provide troubleshooting insights to ensure robust and reproducible results for researchers, scientists, and drug development professionals.

Scientific Rationale: Understanding the "Click" Mechanism

The remarkable efficiency and selectivity of the CuAAC reaction stem from a copper-catalyzed multi-step mechanism that dramatically accelerates the rate of cycloaddition by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[1] The uncatalyzed Huisgen 1,3-dipolar cycloaddition requires high temperatures and often yields a mixture of 1,4- and 1,5-regioisomers, failing the "click" criteria.[1][3] The copper-catalyzed variant, however, proceeds rapidly at room temperature and exclusively forms the 1,4-disubstituted triazole.[3]

The catalytic cycle is initiated by the active Copper(I) species. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation to the inactive Cu(II) state.[14][15] A more reliable and common strategy is the in situ reduction of a Cu(II) salt, typically Copper(II) sulfate (CuSO₄), using a mild reducing agent like sodium ascorbate.[1][3][14]

A critical component for success, especially in complex systems, is the inclusion of a stabilizing ligand. Nitrogen-based polydentate ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), coordinate with the Cu(I) ion.[14][16][17] This chelation serves multiple purposes:

-

Stabilizes the Cu(I) oxidation state , preventing its oxidation and disproportionation.[17][18]

-

Accelerates the reaction rate by facilitating the formation of the key copper-acetylide intermediate.[19][20]

-

Prevents the formation of byproducts , such as the oxidative homocoupling of the alkyne (Glaser coupling).[3][21]

-

Reduces copper-mediated cytotoxicity in biological applications by sequestering the metal ion.[14]

The choice of solvent is flexible, with the reaction proceeding well in a variety of organic solvents (e.g., DMF, THF, toluene) and aqueous systems, often using co-solvents like t-BuOH or DMSO to ensure reagent solubility.[15][19] The compatibility with water makes CuAAC exceptionally suitable for bioconjugation.[7]

Experimental Design and Protocol

This protocol is designed for a model reaction between 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside and a generic azide partner (e.g., Benzyl Azide) on a laboratory scale.

Materials and Reagents

| Reagent | Grade | Supplier (Example) | Notes |

| 2-Propynyl-tetra-O-acetyl-β-D-glucopyranoside | ≥97% | Sigma-Aldrich (CAS: 34272-02-1)[12] | The alkyne substrate. |

| Benzyl Azide | ≥98% | Sigma-Aldrich (CAS: 622-79-7) | The azide coupling partner. |

| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent, ≥98% | Fisher Scientific | The copper catalyst precursor. |

| Sodium L-Ascorbate | ≥99% | Sigma-Aldrich | The reducing agent. Prepare fresh. |

| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | ≥95% | Sigma-Aldrich | Water-soluble Cu(I) stabilizing ligand. |

| tert-Butanol (t-BuOH) | ACS Reagent | Fisher Scientific | Co-solvent. |

| Deionized Water (H₂O) | 18.2 MΩ·cm | Millipore | Solvent. |

| Dichloromethane (DCM) | ACS Reagent | Fisher Scientific | For extraction. |

| Ethyl Acetate (EtOAc) & Hexanes | HPLC Grade | Fisher Scientific | For TLC and column chromatography. |

Workflow Overview

Caption: Workflow for the CuAAC synthesis of a glycoconjugate.

Step-by-Step Protocol

1. Preparation of Stock Solutions (Self-Validating System)

-

Copper(II) Sulfate (20 mM): Dissolve 5.0 mg of CuSO₄·5H₂O in 1.0 mL of deionized water.

-

THPTA Ligand (50 mM): Dissolve 21.7 mg of THPTA in 1.0 mL of deionized water.

-

Sodium Ascorbate (100 mM): Dissolve 19.8 mg of Sodium Ascorbate in 1.0 mL of deionized water. Note: This solution should be prepared fresh immediately before use to ensure maximum reducing activity.[21]

2. Reaction Setup

-

To a 10 mL glass vial equipped with a magnetic stir bar, add 2-propynyl-tetra-O-acetyl-beta-D-glucopyranoside (77.3 mg, 0.2 mmol, 1.0 equiv.).

-

Add benzyl azide (29.3 mg, 0.22 mmol, 1.1 equiv.).

-

Dissolve the reactants in a 1:1 mixture of t-BuOH and deionized water (4 mL total). Stir until a homogeneous solution is formed.

3. Catalyst and Ligand Addition

-

To the stirred solution, add the THPTA stock solution (50 mM, 200 µL, 0.01 mmol, 0.05 equiv.).

-

Add the CuSO₄ stock solution (20 mM, 100 µL, 0.002 mmol, 0.01 equiv.). The solution may turn a faint blue.

4. Reaction Initiation and Monitoring

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (100 mM, 200 µL, 0.02 mmol, 0.1 equiv.).

-

Cap the vial and stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitoring: Follow the reaction's progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). Spot the initial alkyne and the reaction mixture over time. The disappearance of the alkyne spot and the appearance of a new, more polar product spot indicates reaction progression.[22]

5. Work-up and Purification

-

Once the reaction is complete (as determined by TLC), dilute the mixture with 10 mL of deionized water and 10 mL of dichloromethane (DCM).

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of Hexanes:Ethyl Acetate) to yield the pure triazole-linked glycoconjugate.

6. Characterization

-

Confirm the structure and purity of the final product using standard analytical techniques:

-

¹H and ¹³C NMR: To verify the covalent structure. The formation of the triazole is confirmed by a characteristic singlet for the triazole proton, typically appearing between 7.5 and 8.5 ppm in the ¹H NMR spectrum.

-

Mass Spectrometry (ESI-MS): To confirm the molecular weight of the desired product.

-

Expected Results & Troubleshooting

| Parameter | Typical Value | Notes |

| Reaction Time | 1-4 hours | Can vary based on azide reactivity and concentration. |

| Temperature | Room Temperature | The reaction is robust across a broad temperature range.[1] |

| Yield | >90% | CuAAC reactions are known for high to quantitative yields.[23] |

| Purity | >95% after chromatography | Simple filtration or extraction may be sufficient in some cases.[1] |

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive catalyst due to oxygen exposure. 2. Impure or degraded sodium ascorbate. 3. Copper sequestered by interfering functional groups (if present). | 1. Use degassed solvents; cap the reaction vial.[21] 2. Always use freshly prepared sodium ascorbate solution. 3. Increase the equivalents of copper and ligand.[19][21] |

| Alkyne Homocoupling (Glaser Product) | 1. Insufficient reducing agent. 2. Excessive oxygen in the reaction. | 1. Use a slight excess of sodium ascorbate (e.g., 0.1-0.2 equiv.).[1] 2. Minimize headspace in the vial; briefly sparge solvents with N₂ or Ar if necessary. |

| Reaction is Sluggish or Stalls | 1. Low reagent concentration. 2. Poor solubility of one or more reagents. | 1. Perform the reaction at a higher concentration (e.g., 0.1 M or higher). 2. Add a co-solvent like DMSO or DMF (up to 10% v/v) to improve solubility.[19] |

Safety Precautions

-

Organic Azides: While benzyl azide is relatively stable, low molecular weight organic azides with a high nitrogen-to-carbon ratio can be explosive and should be handled with extreme care, behind a blast shield, and in small quantities.[24]

-

Copper Salts: Copper salts are toxic and harmful to the environment. Avoid inhalation of dust and contact with skin. Dispose of copper-containing waste according to institutional guidelines.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents in a well-ventilated fume hood.

References

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Cu-Catalyzed Click Reaction in Carbohydrate Chemistry. Chemical Reviews. [Link]

-

Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

-

Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. PMC. [Link]

-

Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. MDPI. [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PMC. [Link]

-

CuAAC click triazole synthesis - laboratory experiment. YouTube. [Link]

-

The copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) “click” reaction and its applications. An overview. ResearchGate. [Link]

-

Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. RSC Publishing. [Link]

-

Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments. PMC. [Link]

-

What is a sensible safety protocol for 'click' reactions with aliphatic organic azides? ResearchGate. [Link]

-

Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. PMC. [Link]

-

Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology (RSC Publishing). [Link]

-

One-Pot Synthesis of 2-C-Branched Glycosyl Triazoles by Integrating 1,2-Cyclopropanated Sugar Ring-Opening Azidation and CuAAC Reaction. The Journal of Organic Chemistry. [Link]

-

Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. ACS Publications. [Link]

-

Click Triazoles for Bioconjugation. PMC. [Link]

-

Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation. PMC. [Link]

-

Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. ACS Omega. [Link]

-

Reagent of the month – Polytriazole ligands for the copper catalysed alkyne–azide cycloaddition (CuAAC). SigutLabs. [Link]

-

Click Chemistry in Glycoscience: New Developments and Strategies. ResearchGate. [Link]

-

Most used CuAAC reaction ligands. ResearchGate. [Link]

-

Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. [Link]

-

Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. MDPI. [Link]

-

Synthesis of 2-Propynyl 2-Acetamido-sss3,4,6-Tri-O-Acetyl-2-Deoxy-1-Thio-β-d-Glucopyranoside... Taylor & Francis. [Link]

-

Synthesis and Self-Assembling Properties of Peracetylated β-1-Triazolyl Alkyl D-Glucosides and D-Galactosides. MDPI. [Link]

-

A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. MDPI. [Link]

Sources

- 1. Click Chemistry [organic-chemistry.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Glycoconjugates: Synthesis, Functional Studies, and Therapeutic Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. 2-Propynyl-tetra-O-acetyl-b- D -glucopyranoside 97 34272-02-1 [sigmaaldrich.com]

- 13. 2-Propynyl-2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside | 34272-02-1 | Benchchem [benchchem.com]

- 14. broadpharm.com [broadpharm.com]

- 15. mdpi.com [mdpi.com]

- 16. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 17. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Reagent of the month – Polytriazole ligands for the copper catalysed alkyne–azide cycloaddition (CuAAC) - SigutLabs [sigutlabs.com]

- 19. jenabioscience.com [jenabioscience.com]

- 20. researchgate.net [researchgate.net]

- 21. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

Synthesis of glycoconjugates with 2-propynyl-tetra-O-acetyl-beta-D-galactopyranoside

An Application Guide to the Synthesis of Glycoconjugates with 2-Propynyl-tetra-O-acetyl-beta-D-galactopyranoside